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Compound of Interest

Compound Name: 2-Acetamido-6-methylpyridine

Cat. No.: B189426 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for the

compound 2-Acetamido-6-methylpyridine (IUPAC Name: N-(6-methylpyridin-2-yl)acetamide;

CAS No: 5327-33-3). The information herein is curated for researchers, scientists, and

professionals in the field of drug development and chemical synthesis. This document

summarizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)

data, outlines the experimental protocols for their acquisition, and presents a logical workflow

for the spectroscopic analysis of this compound.
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Identifier Value

IUPAC Name N-(6-methylpyridin-2-yl)acetamide

Synonyms 2-Acetamido-6-picoline, 6-Acetamido-2-picoline

CAS Number 5327-33-3

Molecular Formula C₈H₁₀N₂O

Molecular Weight 150.18 g/mol

Chemical Structure

Spectroscopic Data Summary
The following tables present a summary of the expected spectral data for 2-Acetamido-6-
methylpyridine. This data is based on established spectroscopic principles and analysis of the

closely related isomer, N-(4-methylpyridin-2-yl)acetamide, due to the limited availability of

directly published experimental spectra for the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data

Solvent: Chloroform-d (CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.0 d 1H Pyridine H-3

~7.6 t 1H Pyridine H-4

~6.8 d 1H Pyridine H-5

~2.5 s 3H Pyridine -CH₃

~2.2 s 3H Acetyl -CH₃

~8.2 (broad) s 1H Amide N-H

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: Chloroform-d (CDCl₃)

Chemical Shift (δ) ppm Assignment

~169.0 C=O (Amide)

~157.0 Pyridine C-6

~151.0 Pyridine C-2

~139.0 Pyridine C-4

~118.0 Pyridine C-5

~109.0 Pyridine C-3

~24.0 Pyridine -CH₃

~24.0 Acetyl -CH₃

Infrared (IR) Spectroscopy
Table 3: Key FTIR Absorption Bands

Sample Preparation: Attenuated Total Reflectance (ATR)
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Wavenumber (cm⁻¹) Intensity Assignment

~3300 Strong, Broad N-H Stretch (Amide)

~3050 Medium Aromatic C-H Stretch

~2950 Medium Aliphatic C-H Stretch

~1680 Strong C=O Stretch (Amide I)

~1580 Strong
N-H Bend (Amide II) / C=C

Stretch (Pyridine ring)

~1470 Strong C=N Stretch (Pyridine ring)

~1250 Strong C-N Stretch

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation Data

Ionization Method: Electron Ionization (EI)

m/z Predicted Fragment Ion Description

150 [C₈H₁₀N₂O]⁺• Molecular Ion (M⁺•)

135 [M - CH₃]⁺
Loss of a methyl radical from

the acetyl group

108 [M - C₂H₂O]⁺•
Loss of neutral ketene via

McLafferty rearrangement

93 [C₅H₅N-CH₃]⁺
6-methyl-2-aminopyridine

fragment

43 [CH₃CO]⁺ Acetyl cation

Experimental Protocols
The methodologies outlined below describe standard procedures for the acquisition of the

spectral data presented.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of 2-Acetamido-6-methylpyridine is dissolved

in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS)

as an internal standard.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR

spectrometer.

¹H NMR Acquisition: A standard proton experiment is performed with a pulse angle of 30-45

degrees, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is performed with a pulse angle of

45 degrees, a relaxation delay of 2-5 seconds, and acquisition of 1024-4096 scans to

achieve an adequate signal-to-noise ratio.

Data Processing: The resulting Free Induction Decays (FIDs) are Fourier transformed,

phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal

at 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy
Instrumentation: An FTIR spectrometer equipped with a diamond or germanium Attenuated

Total Reflectance (ATR) accessory is utilized.

Background Collection: A background spectrum of the clean, empty ATR crystal is recorded

to correct for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.

Sample Analysis: A small amount of the solid 2-Acetamido-6-methylpyridine is placed

directly onto the ATR crystal, and firm contact is ensured using the instrument's pressure

clamp.

Spectrum Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹ by

co-adding 16-32 scans at a spectral resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b189426?utm_src=pdf-body
https://www.benchchem.com/product/b189426?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189426?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source, often

coupled with a Gas Chromatography (GC) system for sample introduction.

Sample Preparation: A dilute solution of the compound is prepared in a volatile solvent such

as methanol or dichloromethane.

Sample Introduction: The sample can be introduced via a direct insertion probe or through

the GC column. For GC-MS, a 1 µL aliquot is injected into a heated inlet (~250 °C).

Ionization: In the EI source, the gaseous molecules are bombarded with a beam of electrons

(typically at 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting positively charged ions are accelerated and separated based

on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: Ions are detected, and the resulting signal is processed to generate a mass

spectrum, which plots relative intensity against the m/z ratio.

Analytical Workflow Visualization
The following diagram illustrates the general workflow for the structural characterization of 2-
Acetamido-6-methylpyridine using the described spectroscopic techniques.
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Sample Preparation

Spectroscopic Analysis Data Interpretation

Conclusion
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Workflow for spectroscopic characterization of a chemical compound.

To cite this document: BenchChem. [Spectroscopic Profile of 2-Acetamido-6-methylpyridine:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b189426#2-acetamido-6-methylpyridine-spectral-data-
nmr-ir-mass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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